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Phellodendrine Chloride: A Technical Guide to Therapeutic Applications

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Compound of Interest		
Compound Name:	Phellodendrine chloride	
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For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the emerging therapeutic applications of **phellodendrine chloride**, a quaternary ammonium alkaloid derived from the bark of Phellodendron species.[1] Traditionally used in Chinese medicine, recent scientific investigation has highlighted its potential in oncology, immunology, and neurodegenerative diseases.[2] This guide synthesizes key findings, presents quantitative data, outlines experimental methodologies, and visualizes the underlying molecular mechanisms.

Core Therapeutic Areas and Mechanisms of Action

Phellodendrine chloride exhibits a multi-target pharmacological profile, demonstrating significant potential across several therapeutic areas. Its mechanisms are primarily centered on the modulation of critical cellular signaling pathways involved in cell proliferation, inflammation, and immune response.

1.1 Anti-Cancer Activity: Pancreatic Ductal Adenocarcinoma (PDAC)

A primary focus of phellodendrine research is its selective activity against KRAS-mutated pancreatic cancer cells.[3][4] Unlike wild-type KRAS cells, these cancer cells rely heavily on macropinocytosis to scavenge extracellular nutrients, such as glutamine, to fuel their rapid proliferation.[3] **Phellodendrine chloride** has been identified as a potent inhibitor of this process.

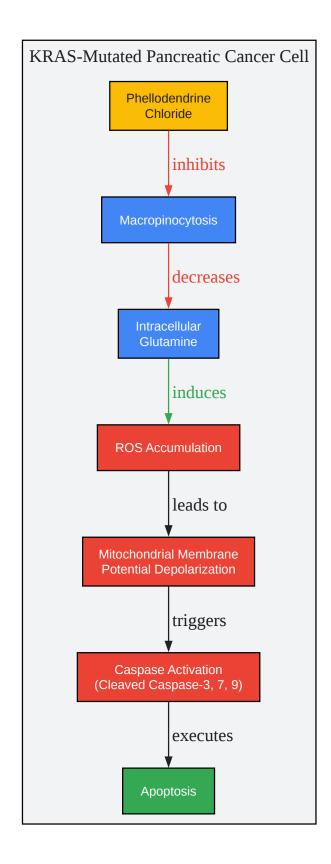




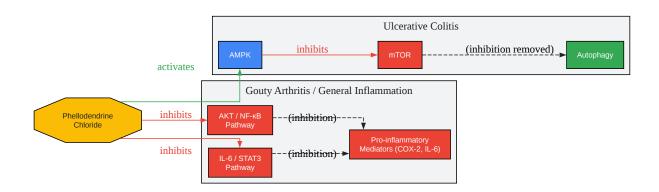


The proposed mechanism involves the suppression of nutrient uptake via macropinocytosis, leading to diminished intracellular glutamine levels.[3] This nutrient deprivation induces significant metabolic stress, resulting in the accumulation of reactive oxygen species (ROS), depolarization of the mitochondrial membrane potential (MMP), and subsequent activation of the intrinsic apoptosis pathway.[3][4] Key events include the upregulation of Bax, downregulation of Bcl-2, and activation of caspases 3, 7, and 9.[3]

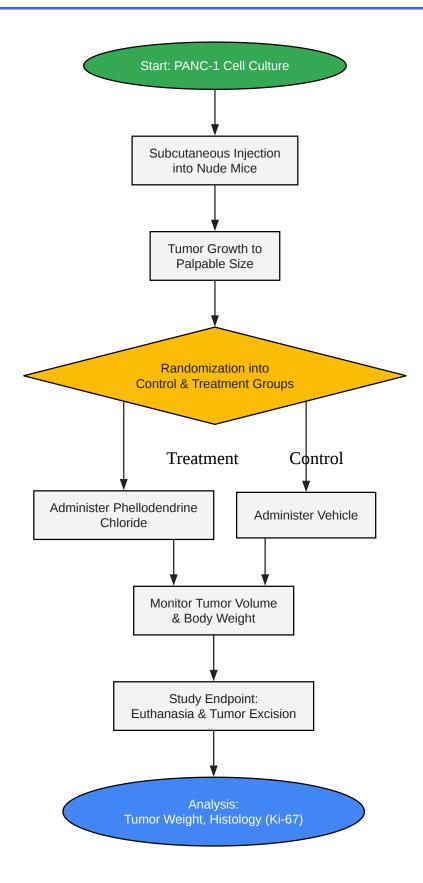












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